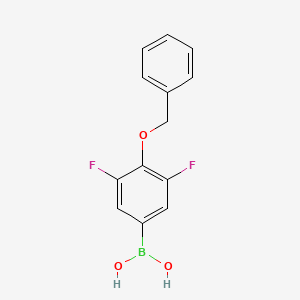

4-Benzyloxy-3,5-difluorophenylboronic acid

Description

BenchChem offers high-quality 4-Benzyloxy-3,5-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3,5-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUHRGQYLQMLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716589 | |

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156635-88-0 | |

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyloxy-3,5-difluorophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physical characteristics, and reactivity, offering valuable insights for its application in research and development.

Chemical Identity and Structure

4-Benzyloxy-3,5-difluorophenylboronic acid is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a benzyloxy group and two fluorine atoms.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid |

| CAS Number | 156635-88-0 |

| Molecular Formula | C₁₃H₁₁BF₂O₃[1] |

| Molecular Weight | 264.04 g/mol [2] |

| InChI | 1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

| InChIKey | YWUHRGQYLQMLHW-UHFFFAOYSA-N |

| SMILES | OB(O)c1cc(F)c(OCc2ccccc2)c(F)c1 |

Physicochemical Properties

The physicochemical properties of 4-Benzyloxy-3,5-difluorophenylboronic acid are crucial for its handling, reaction optimization, and formulation.

Table 2: Physicochemical Data

| Property | Value | Source/Notes |

| Physical Form | Solid[3] | Typically a white to off-white powder or crystalline solid. |

| Melting Point | Not definitively reported. Estimated >200 °C. | Vendor information is inconsistent. 3,5-Difluorophenylboronic acid has a melting point of 210-217 °C. The larger benzyloxy group may influence the crystal packing and melting point. |

| Boiling Point | 430.6 °C at 760 mmHg[3] | |

| Solubility | No quantitative data available. | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, and sparingly soluble in water and nonpolar organic solvents.[4] |

| pKa | Not experimentally determined. Estimated ~7-8. | The pKa of phenylboronic acid is ~8.8. Electron-withdrawing fluorine atoms are expected to decrease the pKa, making it more acidic. For comparison, the predicted pKa of 4-(Benzyloxy)-3-fluorophenylboronic acid is 7.61±0.17[5]. |

| Purity | Typically ≥97%[2] | As provided by commercial suppliers. |

| Storage | Inert atmosphere, 2-8°C | Recommended to prevent degradation. |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of 4-Benzyloxy-3,5-difluorophenylboronic acid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

Methodology (Gravimetric Method):

-

Preparation of Saturated Solution: An excess of the boronic acid is added to a known volume of the solvent of interest (e.g., methanol, DMSO, water) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.

-

Solvent Evaporation: The solvent from the filtered solution is evaporated under reduced pressure.

-

Quantification: The mass of the remaining solid is determined, and the solubility is calculated in g/L or mol/L.

Determination of pKa

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of 4-Benzyloxy-3,5-difluorophenylboronic acid of known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.

Application in Suzuki-Miyaura Cross-Coupling

4-Benzyloxy-3,5-difluorophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds, which are important scaffolds in drug discovery.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery

The 4-benzyloxy-3,5-difluorophenyl moiety is of significant interest to medicinal chemists. The benzyloxy group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the fluorine atoms can modulate electronic properties, metabolic stability, and binding affinity.

Plausible Signaling Pathway Inhibition

Compounds containing the 4-benzyloxy-3,5-difluorophenyl scaffold may act as inhibitors of various enzymes, such as kinases or demethylases, which are often implicated in disease signaling pathways. For instance, such a moiety could be incorporated into a molecule designed to inhibit a hypothetical "Disease-Associated Kinase."

Caption: Inhibition of a hypothetical signaling pathway.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid | 156635-88-0 [sigmaaldrich.com]

- 3. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]

- 4. 4-Benzyloxy-3,5-Difluorophenylboronic Acid [myskinrecipes.com]

- 5. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [amp.chemicalbook.com]

4-Benzyloxy-3,5-difluorophenylboronic acid solubility data

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3,5-difluorophenylboronic acid

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-Benzyloxy-3,5-difluorophenylboronic acid is an organoboron compound of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A comprehensive understanding of its solubility profile in different organic solvents is critical for its effective use in reaction setup, purification, and formulation. The solubility of a boronic acid is influenced by factors including the nature and position of substituents on the phenyl ring and the polarity of the solvent.

This guide provides solubility data for structurally related phenylboronic acid analogs to infer the likely solubility characteristics of 4-Benzyloxy-3,5-difluorophenylboronic acid. Detailed experimental protocols for determining solubility are also presented to enable researchers to generate precise data for this specific compound.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following tables summarize the experimentally determined solubility of various isobutoxyphenylboronic acid isomers and the parent phenylboronic acid in several common organic solvents.[1] This data is presented as the mole fraction solubility at different temperatures and can serve as a valuable reference for estimating the solubility of 4-Benzyloxy-3,5-difluorophenylboronic acid. Given its structure, with a bulky benzyloxy group and two fluorine atoms, its solubility is expected to be significant in moderately polar to non-polar organic solvents.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x) [1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.135 | 0.110 |

Table 2: Solubility of Phenylboronic Acid (Mole Fraction, x)

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Water | 20 | ~1.9[2][3] |

| Chloroform | - | Moderate[4][5] |

| Acetone | - | High[4][5] |

| 3-Pentanone | - | High[4][5] |

| Dipropyl ether | - | High[4][5] |

| Methylcyclohexane | - | Very Low[4][5] |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of boronic acids are the dynamic method and the gravimetric method.

Dynamic Method (Turbidity Measurement)

This synthetic method involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a homogeneous liquid phase upon controlled heating.[4][5][6]

Materials and Equipment:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 4-Benzyloxy-3,5-difluorophenylboronic acid and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring of the biphasic mixture.

-

Temperature Control: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.3 K/h).

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the last solid particles disappear and the solution becomes clear is the solid-liquid equilibrium point.

-

Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for the prepared composition.

-

Data Analysis: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Gravimetric Method

The gravimetric method is a straightforward technique that involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[7][8]

Materials and Equipment:

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporating dish or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 4-Benzyloxy-3,5-difluorophenylboronic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully pipette a known volume of the supernatant into a pre-weighed evaporating dish. To ensure no solid particles are transferred, a syringe filter can be used.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for more sensitive compounds.

-

Weighing: After the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is obtained.

-

Calculation: The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide on the Spectroscopic Analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental Fourier-Transform Infrared (FTIR) and Raman spectroscopic data for 4-Benzyloxy-3,5-difluorophenylboronic acid has not been publicly reported. This guide, therefore, provides a detailed projection of the expected spectroscopic features based on the known vibrational modes of its constituent functional groups. The experimental protocols described are generalized best practices for the analysis of a solid-state sample of this nature.

Introduction

4-Benzyloxy-3,5-difluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling reactions makes it a key intermediate for synthesizing complex organic molecules. A thorough understanding of its structural and vibrational properties through spectroscopic methods like FTIR and Raman is crucial for quality control, reaction monitoring, and structural elucidation. This guide outlines the expected vibrational modes for this compound and provides a standard methodology for their experimental determination.

Predicted Spectroscopic Data

The vibrational spectrum of 4-benzyloxy-3,5-difluorophenylboronic acid is a composite of the vibrations of its functional moieties: the 1,3,5-trisubstituted difluorinated benzene ring, the benzyloxy group (C₆H₅CH₂O-), and the boronic acid group (-B(OH)₂). The following table summarizes the predicted key vibrational frequencies and their assignments for both FTIR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| Boronic Acid (-B(OH)₂) | O-H stretch (H-bonded) | 3400 - 3200 (broad) | Strong | Weak |

| B-O stretch (asymmetric) | 1380 - 1330 | Strong | Medium | |

| B-O-H in-plane bend | 1200 - 1150 | Medium | Weak | |

| C-B stretch | 1100 - 1050 | Medium | Medium | |

| B-O stretch (symmetric) | 860 - 840 | Weak | Strong | |

| O-B-O deformation | 700 - 650 | Medium | Medium | |

| Phenyl Ring (aromatic) | C-H stretch | 3100 - 3000 | Medium | Strong |

| C=C stretch (ring) | 1620 - 1580 | Medium | Strong | |

| C=C stretch (ring) | 1500 - 1400 | Strong | Strong | |

| C-H in-plane bend | 1250 - 1000 | Medium | Medium | |

| Ring breathing (1,3,5-sub) | ~1000 | Weak | Strong | |

| C-H out-of-plane bend | 900 - 800 | Strong | Weak | |

| Benzyloxy Group | C-H stretch (aliphatic CH₂) | 2980 - 2850 | Medium | Medium |

| C-O-C stretch (asymmetric) | 1275 - 1200 | Strong | Medium | |

| C-O-C stretch (symmetric) | 1075 - 1020 | Medium | Medium | |

| CH₂ scissoring | 1470 - 1440 | Medium | Medium | |

| Carbon-Fluorine | C-F stretch | 1350 - 1150 | Strong | Medium |

Experimental Protocols

The following are generalized protocols for obtaining FTIR and Raman spectra of a solid powder sample like 4-benzyloxy-3,5-difluorophenylboronic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Perform a background scan to record the spectrum of the empty ATR crystal (typically diamond or germanium). This will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of the powdered 4-benzyloxy-3,5-difluorophenylboronic acid onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and ATR correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the solid sample.

Methodology: Dispersive Raman Spectroscopy

-

Instrument Preparation:

-

Power on the Raman spectrometer and the laser source (e.g., 785 nm or 532 nm). Allow the system to stabilize.

-

Calibrate the spectrometer using a standard reference material (e.g., silicon or a polystyrene standard).

-

-

Sample Preparation:

-

Place a small amount of the powdered 4-benzyloxy-3,5-difluorophenylboronic acid into a suitable sample holder, such as a glass slide or a well plate.

-

-

Data Acquisition:

-

Focus the laser onto the sample using the microscope objective.

-

Set the data acquisition parameters, including laser power (start with a low power to avoid sample burning), exposure time, and number of accumulations. A typical range would be 10-50% laser power, 1-10 seconds exposure, and 5-10 accumulations.

-

Acquire the Raman spectrum over a typical range of 3500-200 cm⁻¹.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction on the acquired spectrum.

-

Normalize the spectrum if required for comparison.

-

Identify and label the prominent Raman shifts.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for FTIR and Raman analysis.

Conclusion

Mass Spectrometry Analysis of 4-Benzyloxy-3,5-difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected behavior of the molecule under common mass spectrometric conditions, proposes likely fragmentation pathways, and provides a detailed experimental protocol for its analysis.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Benzyloxy-3,5-difluorophenylboronic acid is essential for its effective analysis. Key data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁BF₂O₃ |

| Molecular Weight | 264.03 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like arylboronic acids. In ESI-MS, 4-Benzyloxy-3,5-difluorophenylboronic acid is expected to be readily ionized, primarily in the negative ion mode due to the acidic nature of the boronic acid moiety.

Expected Ions

In a typical ESI-MS experiment, the following ions may be observed. The exact ions and their relative abundances will depend on the specific source conditions and the solvent system used.

| Ion Type | Formula | Expected m/z | Notes |

| Deprotonated Molecule | [M-H]⁻ | 263.02 | Expected as the base peak in negative ion mode. |

| Methanol Adduct | [M+CH₃OH-H]⁻ | 295.05 | Possible when methanol is used as a solvent. |

| Formate Adduct | [M+HCOO]⁻ | 309.02 | Can be observed if formic acid is used as a modifier. |

| Protonated Molecule | [M+H]⁺ | 265.04 | Potentially observable in positive ion mode, though likely less abundant. |

| Sodium Adduct | [M+Na]⁺ | 287.02 | Common adduct in positive ion mode if sodium salts are present. |

Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can provide valuable structural information by inducing fragmentation of a selected precursor ion. Based on the structure of 4-Benzyloxy-3,5-difluorophenylboronic acid, several key fragmentation pathways can be postulated. A significant fragmentation pathway for compounds containing a benzyl group is the formation of a tropylium ion (C₇H₇⁺) with an m/z of 91.[1][2][3] This is a highly stable aromatic cation.[1][2][3]

Caption: Proposed fragmentation pathways for 4-Benzyloxy-3,5-difluorophenylboronic acid.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Benzyloxy-3,5-difluorophenylboronic acid and dissolve it in 1 mL of a suitable solvent such as acetonitrile or methanol.

-

Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography).

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

MS Scan Range: m/z 50-500.

-

MS/MS: For fragmentation studies, select the precursor ion of interest (e.g., m/z 263.02 in negative mode or m/z 265.04 in positive mode) and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

References

Elemental Analysis of 4-Benzyloxy-3,5-difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elemental analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid. It includes the theoretical elemental composition, a detailed experimental protocol for its determination, and a workflow diagram illustrating the analytical process. This information is critical for the verification of the compound's empirical formula and purity, which are essential aspects of chemical synthesis and drug development.

Theoretical Elemental Composition

The elemental composition of a pure chemical compound is a fundamental and constant property. The theoretical percentages of each element in 4-Benzyloxy-3,5-difluorophenylboronic acid can be calculated from its chemical formula and the atomic weights of its constituent elements.

Chemical Formula: C₁₃H₁₁BF₂O₃

Molecular Weight: 264.04 g/mol

The theoretical elemental composition is summarized in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 59.14 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.20 |

| Boron | B | 10.81 | 1 | 10.81 | 4.09 |

| Fluorine | F | 18.998 | 2 | 37.996 | 14.39 |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.18 |

| Total | 264.034 | 100.00 |

Table 1: Theoretical Elemental Composition of 4-Benzyloxy-3,5-difluorophenylboronic acid.

Experimental Protocol for Elemental Analysis

The experimental determination of the elemental composition of an organic compound such as 4-Benzyloxy-3,5-difluorophenylboronic acid is typically performed using a combination of analytical techniques. The following protocol outlines a general procedure for the determination of carbon, hydrogen, nitrogen, sulfur (CHNS), oxygen, boron, and fluorine.

1. CHNS Analysis (Carbon, Hydrogen, Nitrogen, Sulfur)

A common method for determining carbon, hydrogen, and nitrogen is through combustion analysis, often performed using an automated CHNS elemental analyzer.

-

Principle: A precisely weighed sample of the organic compound is combusted at high temperatures (typically around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). Sulfur, if present, is converted to sulfur dioxide (SO₂).

-

Procedure:

-

A few milligrams of 4-Benzyloxy-3,5-difluorophenylboronic acid are accurately weighed into a tin or silver capsule.

-

The capsule is introduced into the combustion furnace of the CHNS analyzer.

-

The resulting combustion gases (CO₂, H₂O, N₂) are carried by a helium stream through a series of separation columns and detectors.

-

A thermal conductivity detector (TCD) is typically used to quantify the amounts of CO₂, H₂O, and N₂.

-

The instrument is calibrated using a certified organic standard with a known elemental composition.

-

2. Oxygen Analysis

Oxygen is typically determined separately by a pyrolysis method.

-

Principle: The sample is pyrolyzed in an inert gas stream (e.g., helium or nitrogen) at a high temperature (around 1120°C) in the presence of platinized carbon. This converts the oxygen in the sample to carbon monoxide (CO). The CO is then quantitatively measured.

-

Procedure:

-

A weighed sample is placed in the pyrolysis reactor.

-

The resulting CO is passed through a chromatographic column to separate it from other pyrolysis products.

-

The amount of CO is determined, often by converting it to CO₂ and measuring with an infrared detector or by using a thermal conductivity detector.

-

3. Boron Analysis

The determination of boron in organic compounds can be achieved through various methods, including spectrophotometry and plasma-source spectrometry.

-

Principle: The organic matrix is first destroyed, typically by ashing or wet digestion, to bring the boron into a soluble form. The boron concentration is then determined using a suitable analytical technique.

-

Procedure (using Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES):

-

A weighed sample is digested using a mixture of strong acids (e.g., nitric acid and sulfuric acid) in a microwave digestion system.

-

The resulting solution is diluted to a known volume.

-

The solution is introduced into the ICP-OES instrument, which excites the boron atoms in a high-temperature plasma.

-

The instrument measures the intensity of the light emitted by the excited boron atoms at a specific wavelength, which is proportional to the boron concentration.

-

4. Fluorine Analysis

Fluorine in organic compounds is often determined by combustion followed by ion chromatography.

-

Principle: The sample is combusted in an oxygen-rich atmosphere, which converts the fluorine into hydrogen fluoride (HF). The HF is then collected in an absorption solution and analyzed by ion chromatography.

-

Procedure:

-

A weighed sample is combusted in a specialized apparatus, such as a Schöniger flask or a combustion tube.

-

The combustion products are absorbed into a suitable solution (e.g., a dilute sodium hydroxide solution).

-

The resulting solution, containing the fluoride ions, is injected into an ion chromatograph.

-

The fluoride ions are separated from other ions on an ion-exchange column and detected by a conductivity detector.

-

The following diagram illustrates the general workflow for the complete elemental analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid.

This diagram outlines the logical progression from the initial sample to the final comparison of experimental and theoretical elemental composition values.

CAS number and molecular weight of 4-Benzyloxy-3,5-difluorophenylboronic acid

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for the compound 4-Benzyloxy-3,5-difluorophenylboronic acid, a substance often utilized in chemical research and development.

Compound Data

The essential identifiers for 4-Benzyloxy-3,5-difluorophenylboronic acid are summarized in the table below. This information is critical for accurate substance identification, safety data sheet referencing, and procurement.

| Identifier | Value |

| CAS Number | 156635-88-0[1][2] |

| Molecular Formula | C₁₃H₁₁BF₂O₃[3][4] |

| Molecular Weight | 264.03 g/mol [3][4][5] |

References

- 1. 156635-88-0|(4-(Benzyloxy)-3,5-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. 4-Benzyloxy-3,5-Difluorophenylboronic Acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. 4-Benzyloxy-3?5-Difluorophenylboronic Acid – Biotuva Life Sciences [biotuva.com]

Methodological & Application

Application of 4-Benzyloxy-3,5-difluorophenylboronic Acid in OLED Materials

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in display and solid-state lighting applications, prized for their exceptional contrast, vibrant color reproduction, and design flexibility. The performance of these devices is critically dependent on the molecular architecture of the organic materials used within their emissive and charge-transport layers. Boronic acids are pivotal intermediates in the synthesis of these advanced materials. This document details the application of 4-Benzyloxy-3,5-difluorophenylboronic acid as a key building block in the synthesis of high-performance OLED materials. The strategic incorporation of the 4-benzyloxy-3,5-difluorophenyl moiety can significantly enhance device efficiency, stability, and color purity. The fluorine atoms, with their strong electron-withdrawing nature, are instrumental in tuning the HOMO/LUMO energy levels of the resulting molecules, which facilitates electron injection and enhances the material's resistance to oxidative degradation. Furthermore, the benzyloxy group can be utilized to influence molecular packing and solubility. This application note provides detailed protocols for the synthesis of OLED materials using this boronic acid via Suzuki-Miyaura cross-coupling and for the subsequent fabrication of multilayer OLED devices.

Introduction

The continuous advancement of OLED technology necessitates the development of novel organic materials with precisely engineered optoelectronic properties. Arylboronic acids are indispensable precursors in this endeavor, enabling the construction of complex conjugated molecules through palladium-catalyzed cross-coupling reactions. 4-Benzyloxy-3,5-difluorophenylboronic acid is a versatile building block for the synthesis of materials for various layers within an OLED device, including the emissive layer (EML), host materials, and electron-transport layer (ETL). The difluorinated phenyl ring offers improved thermal and morphological stability due to the high bond energy of the carbon-fluorine bond, contributing to longer device lifetimes.

Key Applications in OLED Material Synthesis

The primary application of 4-Benzyloxy-3,5-difluorophenylboronic acid in the OLED field is as a precursor for the synthesis of complex organic molecules that serve as the active components in the device. These molecules are frequently designed with a donor-acceptor architecture to fine-tune their photophysical properties. The 3,5-difluorophenyl group typically functions as an electron-accepting moiety. A prevalent synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction between 4-Benzyloxy-3,5-difluorophenylboronic acid and a halogenated (commonly brominated or iodinated) aromatic or heterocyclic core.

Quantitative Data Summary

While specific performance data for OLEDs incorporating materials directly synthesized from 4-Benzyloxy-3,5-difluorophenylboronic acid is not extensively available in the public domain, the following table presents representative performance data for a blue phosphorescent OLED (PhOLED) that utilizes an iridium complex with a difluorophenyl-based ligand. This data serves as an illustrative example of the potential performance achievable with materials derived from structurally similar precursors.

| Parameter | Value |

| Peak External Quantum Efficiency (EQE) | > 20% |

| Maximum Luminance | > 10,000 cd/m² |

| CIE Color Coordinates (x, y) | (0.15, 0.25) |

| Turn-on Voltage | < 3.5 V |

| Operational Lifetime (LT50 @ 1000 cd/m²) | > 500 hours |

Experimental Protocols

Protocol 1: Synthesis of a 4-Benzyloxy-3,5-difluorophenyl-substituted Aryl Compound via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Benzyloxy-3,5-difluorophenylboronic acid with an aryl bromide.

Materials:

-

Aryl bromide (e.g., 2-bromo-9,9-diphenyl-9H-fluorene)

-

4-Benzyloxy-3,5-difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol), 4-Benzyloxy-3,5-difluorophenylboronic acid (1.2 mmol), potassium phosphate tribasic (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

-

Solvent Addition: Add a 2:1 mixture of toluene and water (15 mL) to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.

-

Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a multilayer OLED device using the synthesized material as an emissive dopant.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HATCN)

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Emissive Layer (EML) host material (e.g., DPEPO)

-

Emissive dopant (the synthesized 4-benzyloxy-3,5-difluorophenyl-containing material)

-

Electron Transport Layer (ETL) material (e.g., TmPyPB)

-

Electron Injection Layer (EIL) material (e.g., Liq)

-

Aluminum (for cathode)

-

Deionized water, acetone, isopropanol for substrate cleaning

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr). Deposit the organic layers and the cathode sequentially onto the ITO surface. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors. A typical device structure and layer thicknesses are as follows:

-

HIL: HATCN (10 nm)

-

HTL: TAPC (40 nm)

-

EML: DPEPO doped with the synthesized emitter (e.g., 10 wt%) (20 nm)

-

ETL: TmPyPB (30 nm)

-

EIL: Liq (1 nm)

-

-

Cathode Deposition: Deposit a 100 nm thick aluminum layer as the cathode at a rate of 5-10 Å/s.

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Visualizations

Caption: Workflow from material synthesis to device testing.

Caption: A typical multilayer OLED device structure.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Benzyloxy-3,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The building block, 4-benzyloxy-3,5-difluorophenylboronic acid, is of significant interest in drug discovery. The difluorinated phenyl ring can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. However, the electron-withdrawing nature of the two fluorine atoms deactivates the boronic acid, making the transmetalation step of the catalytic cycle more challenging compared to electron-rich analogs.

This application note provides a comprehensive guide to selecting the optimal catalyst and ligand system for the successful Suzuki-Miyaura coupling of 4-benzyloxy-3,5-difluorophenylboronic acid with various aryl and heteroaryl halides. It includes recommended starting conditions, a detailed experimental protocol, and a discussion of key selection criteria.

Catalyst and Ligand Selection for an Electron-Deficient Substrate

The success of a Suzuki-Miyaura coupling with an electronically deactivated substrate like 4-benzyloxy-3,5-difluorophenylboronic acid hinges on the selection of a highly active catalyst system. The key is to choose a system that promotes both a rapid oxidative addition of the aryl halide to the palladium(0) center and facilitates the often rate-limiting transmetalation step.

Palladium Precursors: Standard palladium(II) and palladium(0) sources are effective. Common choices include:

-

Palladium(II) acetate (Pd(OAc)₂): A stable, air-tolerant precursor that is reduced in situ to the active Pd(0) species.

Ligand Selection: For electron-deficient boronic acids, the ligand plays a crucial role. The general consensus is that electron-rich and sterically bulky monodentate phosphine ligands are superior. These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate both the oxidative addition and reductive elimination steps.

-

Buchwald-type Biaryl Phosphine Ligands: This class of ligands is highly recommended. Their bulk and electron-donating properties are ideal for challenging couplings. Examples include:

-

SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for a wide range of substrates.

-

XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides high activity for sterically hindered and electron-poor substrates.[1]

-

RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for difficult couplings.

-

-

Other Phosphine Ligands:

-

Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand that can be effective.

-

Tri-tert-butylphosphine (P(t-Bu)₃): Highly active but also pyrophoric, requiring careful handling.

-

Base Selection: A suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. For challenging couplings, inorganic bases are typically used.

-

Potassium Phosphate (K₃PO₄): A strong base that is often effective when other bases fail. It is typically used with a small amount of water or in a biphasic solvent system.

-

Cesium Carbonate (Cs₂CO₃): Another strong base that can promote high reaction rates.

-

Sodium tert-butoxide (NaOtBu): A very strong, non-nucleophilic base suitable for highly demanding reactions.

Data Presentation: Representative Reaction Conditions

While specific Suzuki coupling data for 4-benzyloxy-3,5-difluorophenylboronic acid is not extensively published, the following table provides representative conditions and expected yields based on protocols for structurally similar, electron-deficient fluorinated boronic acids. These conditions serve as an excellent starting point for optimization.

| Aryl Halide Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85 - 95 |

| 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 75 - 90 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | THF | 80 | 12 | 80 - 92 |

| 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3.5) | NaOtBu (2.0) | Toluene | 100 | 18 | 88 - 96 |

| 4-Chloroacetophenone | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.5) | t-Amyl Alcohol | 110 | 24 | 70 - 85 |

Diagrams and Visualizations

References

Application Notes and Protocols: Solvent and Base Effects in Cross-Coupling with 4-Benzyloxy-3,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical roles that solvents and bases play in the Suzuki-Miyaura cross-coupling reactions involving 4-Benzyloxy-3,5-difluorophenylboronic acid. The strategic selection of these reagents is paramount for achieving high yields and purity, particularly when dealing with sterically hindered and electronically modified substrates.

The 4-benzyloxy-3,5-difluorophenyl moiety is a significant structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates. Understanding the nuances of its coupling reactions is therefore essential for the efficient synthesis of novel therapeutics.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of solvent and base can significantly influence the rate and efficiency of each of these steps.

Application Notes and Protocols for the Deprotection of 4-Benzyloxy-3,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl ether in 4-benzyloxy-3,5-difluorophenylboronic acid to yield 3,5-difluoro-4-hydroxyphenylboronic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the liberated phenol can be further functionalized. Two primary methods are presented: Catalytic Transfer Hydrogenolysis and Lewis Acid-Mediated Deprotection. Each method's advantages, potential challenges, and detailed experimental procedures are outlined to guide researchers in selecting the most suitable approach for their specific needs.

Introduction

The benzyl ether is a commonly employed protecting group for phenols due to its general stability under a range of reaction conditions. However, its removal from complex molecules, such as 4-benzyloxy-3,5-difluorophenylboronic acid, requires careful consideration to avoid undesirable side reactions. The presence of fluorine atoms and a boronic acid moiety on the aromatic ring introduces specific challenges. Catalytic hydrogenation methods carry the risk of hydrodefluorination, while acidic conditions may lead to protodeboronation. The protocols detailed below are selected to offer mild and selective conditions to mitigate these risks.

Method 1: Catalytic Transfer Hydrogenolysis

Catalytic transfer hydrogenolysis is a widely used method for benzyl ether deprotection that avoids the use of high-pressure hydrogen gas, making it a safer and more convenient laboratory procedure.[1] This method utilizes a hydrogen donor in the presence of a palladium catalyst.

Mechanism Overview:

The reaction proceeds via the transfer of hydrogen from a donor molecule (e.g., formic acid, ammonium formate) to the palladium catalyst. The activated palladium species then facilitates the reductive cleavage of the carbon-oxygen bond of the benzyl ether, releasing the free phenol and toluene as a byproduct.

Key Considerations:

-

Catalyst: Palladium on carbon (Pd/C) is the most common catalyst. The loading (typically 5-10%) and quality of the catalyst can significantly impact the reaction rate and efficiency.

-

Hydrogen Donor: Ammonium formate and formic acid are effective hydrogen donors.[1] The choice of donor can influence the reaction conditions and work-up procedure.

-

Solvent: Protic solvents like methanol or ethanol are generally preferred.

-

Potential Side Reactions: While generally mild, there is a potential for hydrodefluorination, especially with prolonged reaction times or higher temperatures. Monitoring the reaction progress is crucial. The boronic acid moiety is generally stable under these neutral to mildly acidic conditions.

Quantitative Data for Analogous Systems

| Entry | Substrate (Analogous) | Hydrogen Donor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Benzyloxy-1-methoxybenzene | Ammonium Formate | 10% Pd/C | Methanol | 1-2 | >95 | Generic Protocol |

| 2 | Benzyl Phenyl Ether | Formic Acid | 10% Pd/C | Methanol | 0.5 | 92 | Generic Protocol |

| 3 | 4-Benzyloxy-4'-chlorochalcone | Ammonium Formate | 10% Pd/C | Various | Variable | Variable | ResearchGate |

Experimental Protocol: Catalytic Transfer Hydrogenolysis

Materials:

-

4-Benzyloxy-3,5-difluorophenylboronic acid

-

Palladium on carbon (10 wt%)

-

Ammonium formate

-

Methanol (anhydrous)

-

Ethyl acetate

-

Diatomaceous earth (e.g., Celite®)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-benzyloxy-3,5-difluorophenylboronic acid (1.0 eq).

-

Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol% of Pd).

-

Add ammonium formate (3.0-5.0 eq) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity) under an inert atmosphere (Argon or Nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol and ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford 3,5-difluoro-4-hydroxyphenylboronic acid.

Workflow Diagram:

Method 2: Lewis Acid-Mediated Deprotection with Boron Trichloride (BCl₃)

For substrates that may be sensitive to hydrogenation conditions, Lewis acid-mediated deprotection offers a powerful alternative. Boron trichloride (BCl₃) is a strong Lewis acid that can effectively cleave benzyl ethers, often at low temperatures.[1]

Mechanism Overview:

The lone pair of the ether oxygen coordinates to the Lewis acidic boron center of BCl₃. This coordination weakens the carbon-oxygen bond, facilitating its cleavage to form a benzylic cation and a borate intermediate. A cation scavenger is often added to trap the reactive benzyl cation and prevent side reactions. Subsequent hydrolysis of the borate intermediate yields the desired phenol.

Key Considerations:

-

Reagent Stoichiometry: BCl₃ is typically used in stoichiometric amounts or slight excess.

-

Cation Scavenger: The use of a cation scavenger, such as pentamethylbenzene, is highly recommended to prevent re-benzylation of the product or other aromatic components.[1]

-

Temperature Control: Reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and minimize side reactions.

-

Anhydrous Conditions: BCl₃ is highly reactive with water, so anhydrous conditions are essential.

-

Potential Side Reactions: The boronic acid moiety can potentially interact with BCl₃. Careful control of stoichiometry and temperature is critical. Protodeboronation can be a concern during aqueous work-up, which should be performed under controlled pH conditions.

Quantitative Data for Analogous Systems

The following table presents data for the debenzylation of various aryl benzyl ethers using BCl₃, demonstrating the efficacy of this method for electron-rich and sterically hindered substrates.

| Entry | Substrate (Analogous) | Scavenger | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | 4-Benzyloxy-1,2-dimethoxybenzene | Pentamethylbenzene | CH₂Cl₂ | -78 | 45 min | 85 | Organic Syntheses |

| 2 | 2-(Benzyloxy)indole | Pentamethylbenzene | CH₂Cl₂ | -78 | 30 min | 95 | Synlett, 2008, 1977 |

| 3 | 4-Benzyloxy-3-methoxybenzaldehyde | Pentamethylbenzene | CH₂Cl₂ | -78 | 30 min | 99 | Synlett, 2008, 1977 |

Experimental Protocol: BCl₃-Mediated Deprotection

Materials:

-

4-Benzyloxy-3,5-difluorophenylboronic acid

-

Boron trichloride (1 M solution in dichloromethane)

-

Pentamethylbenzene

-

Dichloromethane (DCM, anhydrous)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add 4-benzyloxy-3,5-difluorophenylboronic acid (1.0 eq) and pentamethylbenzene (2.0-3.0 eq).

-

Dissolve the solids in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of BCl₃ in DCM (1.5-2.0 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of anhydrous methanol at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to yield 3,5-difluoro-4-hydroxyphenylboronic acid.

Workflow Diagram:

Conclusion

The deprotection of 4-benzyloxy-3,5-difluorophenylboronic acid can be successfully achieved using either catalytic transfer hydrogenolysis or Lewis acid-mediated cleavage with BCl₃. The choice of method will depend on the overall substitution pattern of the molecule and the compatibility of other functional groups present. For substrates sensitive to reduction, the BCl₃ method at low temperatures is preferable. For a more environmentally benign and milder approach, catalytic transfer hydrogenolysis is an excellent option. In both cases, careful monitoring of the reaction is recommended to optimize the yield and minimize the formation of byproducts.

References

Application Notes and Protocols for the Use of 4-Benzyloxy-3,5-difluorophenylboronic Acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3,5-difluorophenylboronic acid is a valuable synthetic intermediate in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorinated phenyl ring with a benzyloxy protecting group, makes it a key building block for introducing fluorinated moieties into complex organic molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the use of 4-Benzyloxy-3,5-difluorophenylboronic acid in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura cross-coupling reaction.

The primary application of 4-Benzyloxy-3,5-difluorophenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile carbon-carbon bond-forming reaction allows for the efficient coupling of the boronic acid with a wide range of aryl and heteroaryl halides, providing access to a diverse array of biaryl and heteroaryl-aryl structures that are common motifs in medicinally active compounds.

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The reaction typically involves the coupling of an organoboron compound, such as 4-Benzyloxy-3,5-difluorophenylboronic acid, with an organohalide in the presence of a palladium catalyst and a base.

A representative application of 4-Benzyloxy-3,5-difluorophenylboronic acid is in the synthesis of 5-aryl-2-aminopyrimidine derivatives. These structures are important scaffolds in the development of various therapeutic agents, including kinase inhibitors. The following sections provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes the reactants, reaction conditions, and expected outcomes for the Suzuki-Miyaura coupling of 4-Benzyloxy-3,5-difluorophenylboronic acid with 5-bromo-2-aminopyrimidine. This data is based on established protocols for similar Suzuki-Miyaura reactions and serves as a guide for researchers.

| Parameter | Value/Condition | Notes |

| Aryl Halide | 5-Bromo-2-aminopyrimidine | A common heteroaryl coupling partner in medicinal chemistry. |

| Boronic Acid | 4-Benzyloxy-3,5-difluorophenylboronic acid | Typically used in a slight excess (1.1-1.5 equivalents). |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A common and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts can also be used. |

| Catalyst Loading | 1-5 mol% | Optimization may be required depending on the scale of the reaction. |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | An inorganic base is required to facilitate the transmetalation step. |

| Solvent | 1,4-Dioxane/Water or Toluene/Ethanol/Water | A mixture of an organic solvent and water is typically used to dissolve all reactants. |

| Temperature | 80-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS to determine completion. |

| Expected Yield | 70-95% | Yields can vary depending on the specific conditions and purity of reagents. |

| Product Purity | >95% | Purification by column chromatography is typically required. |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(4-benzyloxy-3,5-difluorophenyl)pyrimidine

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between 4-Benzyloxy-3,5-difluorophenylboronic acid and 5-bromo-2-aminopyrimidine.

Materials:

-

4-Benzyloxy-3,5-difluorophenylboronic acid

-

5-Bromo-2-aminopyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 mmol, 1.0 equiv), 4-Benzyloxy-3,5-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-(4-benzyloxy-3,5-difluorophenyl)pyrimidine.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of pharmaceutical intermediates using 4-Benzyloxy-3,5-difluorophenylboronic acid.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyloxy-3,5-difluorophenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3,5-difluorophenylboronic acid is a valuable synthetic intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its structural features, including the difluorinated phenyl ring and the boronic acid moiety, make it a crucial building block for Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidate. This document provides a comprehensive guide to the considerations for the large-scale synthesis of this compound, including detailed experimental protocols and a discussion of its application in the synthesis of p38 MAPK inhibitors, a class of drugs investigated for inflammatory diseases.

Synthetic Strategy and Workflow

The large-scale synthesis of 4-Benzyloxy-3,5-difluorophenylboronic acid can be achieved through a multi-step process. A common and scalable approach begins with the protection of a commercially available difluorinated phenol, followed by halogenation, and subsequent conversion to the boronic acid via a Grignard reaction. An alternative, more direct route starts from a pre-halogenated and protected precursor.

The overall synthetic workflow is depicted below:

Caption: General synthetic workflows for 4-Benzyloxy-3,5-difluorophenylboronic acid.

Experimental Protocols

The following protocols are representative methods for the synthesis of 4-Benzyloxy-3,5-difluorophenylboronic acid. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be followed.

Protocol 1: Synthesis of 4-Bromo-1-(benzyloxy)-2,6-difluorobenzene (from 2,6-Difluoro-4-bromophenol)

This protocol is based on the Williamson ether synthesis.[1][2]

Materials:

-

2,6-Difluoro-4-bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,6-difluoro-4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1-(benzyloxy)-2,6-difluorobenzene.

Protocol 2: Synthesis of 4-Benzyloxy-3,5-difluorophenylboronic acid

This protocol involves the formation of a Grignard reagent followed by borylation.[3][4]

Materials:

-

4-Bromo-1-(benzyloxy)-2,6-difluorobenzene

-

Magnesium turnings

-

Iodine (a single crystal as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a crystal of iodine.

-

Add anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of 4-bromo-1-(benzyloxy)-2,6-difluorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to initiate the reaction. Gentle heating may be required.

-

Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

-

-

Borylation and Work-up:

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent to the cold triisopropyl borate solution via cannula, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the pH is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 4-Benzyloxy-3,5-difluorophenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent to afford the final product as a white solid.

-

Quantitative Data Summary

The following table summarizes representative yields and purities for the synthetic steps described above. These values are based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) | Reference |

| 1. Williamson Ether Synthesis | 2,6-Difluoro-4-bromophenol, Benzyl bromide | 4-Bromo-1-(benzyloxy)-2,6-difluorobenzene | 85-95 | >98 | [1][2] |

| 2. Boronic Acid Formation | 4-Bromo-1-(benzyloxy)-2,6-difluorobenzene, Mg, Triisopropyl borate | 4-Benzyloxy-3,5-difluorophenylboronic acid | 70-85 | >97 | [3][4] |

Application in Drug Development: p38 MAPK Inhibitors

4-Benzyloxy-3,5-difluorophenylboronic acid and its derivatives are valuable intermediates in the synthesis of small molecule kinase inhibitors. A notable example is their potential application in the development of inhibitors for p38 mitogen-activated protein kinase (MAPK).[5][6]

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[5][] It is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of other inflammatory mediators like TNF-α and IL-6.[5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[6][8] Small molecule inhibitors that target p38 MAPK can therefore be effective anti-inflammatory agents.

The 4-benzyloxy-3,5-difluorophenyl moiety can be incorporated into potential p38 MAPK inhibitors to enhance their binding to the kinase's active site and improve their pharmacokinetic properties.

p38 MAPK Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway and the point of intervention for small molecule inhibitors.

Caption: Simplified p38 MAPK signaling pathway and inhibition.

Conclusion

The large-scale synthesis of 4-Benzyloxy-3,5-difluorophenylboronic acid is a critical process for the development of novel pharmaceuticals. The synthetic route involving a Grignard reaction is a robust and scalable method. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. The utility of this building block in the synthesis of kinase inhibitors, such as those targeting the p38 MAPK pathway, highlights its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working on the large-scale production of this key intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. francis-press.com [francis-press.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 4-Benzyloxy-3,5-difluorophenylboronic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during the Suzuki-Miyaura coupling of 4-Benzyloxy-3,5-difluorophenylboronic acid.

Troubleshooting Guide

Issue 1: Significant Formation of 4,4'-Dibenzyloxy-3,3',5,5'-tetrafluorobiphenyl (Homocoupling Product)

Primary Causes:

-

Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1][2][3][4][5][6] This is often the primary culprit.

-

High Concentration of Palladium(II) Species: The use of Pd(II) precatalysts without efficient reduction to the active Pd(0) state can promote homocoupling.[1][2][6][7] Two molecules of the boronic acid can react with a Pd(II) species to form the homocoupled product and generate Pd(0).[2][7]

-

Inappropriate Choice of Base or Solvent: Certain base and solvent combinations can accelerate the rate of homocoupling relative to the desired cross-coupling.

Solutions:

| Parameter | Recommendation | Rationale |

| Atmosphere | Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). | To prevent oxygen-mediated homocoupling.[2][3][4][5] |

| Solvent Degassing | Thoroughly degas all solvents and water prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by freeze-pump-thaw cycles.[1][2] | To remove dissolved oxygen which is a key contributor to homocoupling.[1][2][3][4][5][6] |

| Palladium Source | Use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use highly efficient Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts) that rapidly generate the active Pd(0) species.[1] | Pd(0) catalysts can directly enter the catalytic cycle, bypassing the Pd(II)-mediated homocoupling pathway.[1] |

| Ligand Selection | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[1][8] | The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[4] |

| Base Selection | Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[1] For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate transmetalation.[3][9] | To find a balance between activating the boronic acid and minimizing side reactions. |

| Reagent Addition | Add the 4-Benzyloxy-3,5-difluorophenylboronic acid solution slowly to the reaction mixture.[1] | To maintain a low instantaneous concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.[1] |

| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner.[1][10] | To ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.[1] |

| Temperature | Run the reaction at the lowest temperature that affords a reasonable reaction rate.[1] | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1] |

Troubleshooting Workflow for Homocoupling

Caption: A stepwise troubleshooting guide for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Benzyloxy-3,5-difluorophenylboronic acid prone to homocoupling?

A1: Like other arylboronic acids, it is susceptible to homocoupling primarily due to the presence of oxygen and/or Pd(II) species in the reaction mixture.[1][6] The electron-withdrawing nature of the two fluorine atoms can make the transmetalation step in the desired Suzuki-Miyaura coupling slower, potentially allowing more time for side reactions like homocoupling to occur.[11]

Q2: I am using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂. Could this be the problem?

A2: Yes. Pd(II) sources need to be reduced in situ to the active Pd(0) catalyst. This reduction can occur via the homocoupling of two boronic acid molecules, which directly contributes to your side product formation.[1] It is often better to use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst system designed for clean and efficient generation of Pd(0).[1]

Q3: What is the ideal solvent system to minimize homocoupling for this specific boronic acid?

A3: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are generally effective at minimizing homocoupling.[1] A co-solvent, often water, is typically required to dissolve the inorganic base. However, an excessive amount of water can sometimes promote homocoupling, so a solvent screen (e.g., 10:1 dioxane/water) is recommended.[1]

Q4: Can the choice of base influence both the desired reaction and the homocoupling side reaction?

A4: Absolutely. The base is crucial for activating the boronic acid for transmetalation.[9] For electron-deficient boronic acids, a stronger base may be needed to accelerate the desired cross-coupling.[3] However, a very strong base might also promote side reactions. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often a good starting point to suppress homocoupling.[1]

Q5: How can I confirm that the byproduct I am seeing is indeed the homocoupled product?